molecular formula C6H3ClF3NO B3034972 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide CAS No. 261956-65-4

2-Chloro-5-(trifluoromethyl)pyridine 1-oxide

Cat. No.: B3034972
CAS No.: 261956-65-4
M. Wt: 197.54 g/mol
InChI Key: BQICMLHZXPNIBU-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is an organic compound with the molecular formula C6H3ClF3NO. It is a derivative of pyridine, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyridine ring, along with an oxide group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)pyridine 1-oxide has a wide range of applications in scientific research:

Safety and Hazards

This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be worn when handling this compound .

Future Directions

Trifluoromethylpyridines, including 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide, have found applications in the agrochemical and pharmaceutical industries . It’s expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the reaction of 2-Chloro-5-(trifluoromethyl)pyridine with an oxidizing agent. For instance, the oxidation can be carried out using hydrogen peroxide or peracids under controlled conditions to introduce the oxide group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 2-Chloro-5-(trifluoromethyl)pyridine, is subjected to oxidation in the presence of suitable catalysts and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Metal hydrides, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-iodopyridine
  • 2-Hydroxy-5-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is unique due to the presence of the oxide group, which imparts distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

2-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-2-1-4(3-11(5)12)6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQICMLHZXPNIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1C(F)(F)F)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Cool a DCM (500 mL) solution of 2-chloro-5-trifluoromethylpyridine (96 g, 529 mmol) to 0° C. in an ice bath. Add urea hydrogen peroxide (105 g, 1111 mmol), followed by dropwise addition of trifluoroacetic anhydride (147 mL, 1058 mmol), and allow the reaction mixture to reach room temperature. After 22 hours, TLC (50% EtOAc/Hexanes) shows only a trace amount of starting material. Quench the reaction with sat. aqueous Na2S2O3 and stir for 15 minutes to destroy any residual peroxides. Then, pour the mixture into 0.5 M HCl (300 mL) and extract with CH2Cl2 (2×200 mL). Wash the combined organic extracts with sat. NaHCO3 (3×100 mL), dry over Na2SO4, filter, and concentrate under vacuum to give the title product as a pale yellow solid, which is used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 8.60 (s, 1H), 7.64 (d, 1H, J=8.4 Hz), 7.38 (d, 1H, J=8.0 Hz). Mass spec. (481.11, M+H).
Quantity
105 g
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reactant
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147 mL
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[Compound]
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EtOAc Hexanes
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0 (± 1) mol
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96 g
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500 mL
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Synthesis routes and methods II

Procedure details

2-Chloro-5-trifluoromethyl-pyridine (16, 10 mmol) was dissolved in CH2Cl2 (20 mL) and UHP (Urea-hydrogen peroxide addition compound, 21 mmol) was added. The mixture was cooled to 0° C., trifluoroacetic anhydride (20 mmol) was then slowly added to the reaction mixture. It was allowed to warm to room temperature and stirred until the reaction was completed judged by TLC. The reaction was quenched with aqueous Na2SO3, stirred for 4 h, washed with saturated aqueous NaHCO3, and dried over anhydrous MgSO4. Column chromatography afforded 1.8 g of compound 17 as oil.
Quantity
10 mmol
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reactant
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20 mL
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20 mmol
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Synthesis routes and methods III

Procedure details

A solution of the 2-chloro-5-trifluoromethylpyridine (1.8 g, 0.01 mol) in methylene chloride (20 ml) was mixed with trifluoroacetic anhydride (15 g, 0.071 mol). The stirred solution was subjected to the dropwise addition of 30% aqueous hydrogen peroxide (1.4 g, 0.012 mol) over the course of 15 minutes. A mild exotherm ensued and the mixture was allowed to stir at ambient temperature for 1 hour. The solution was poured onto ice and extracted with 3×50 ml of ethyl acetate; the combined organic layers then were passed through a 1 inch pad of silica gel in a sintered glass funnel under suction. The eluate was evaporated and the residue was chromatographed on silica gel, eluting first with methylene chloride to remove unreacted pyridine and then with ethyl acetate to remove the product N-oxide weighing 1.8 g (90%) as an orange oil.
Quantity
1.8 g
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reactant
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15 g
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reactant
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20 mL
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solvent
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1.4 g
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reactant
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Synthesis routes and methods IV

Procedure details

2-Chloro-5-trifluoromethylpyridine (5 g) was dissolved in chloroform (150 mL) and m-chloroperbenzoic acid (14.3 g) was added thereto. The mixture was stirred at 60° C. for 30 hr. Aqueous sodium thiosulfate solution and saturated aqueous sodium hydrogencarbonate solution were added to the reaction mixture, and after stirring, the mixture was extracted with chloroform. The extract was washed successively with saturated aqueous sodium hydrogencarbonate solution and brine, and dried. The solvent was evaporated under reduced pressure and the residue was purified by silica gel chromatography to give 2-chloro-5-trifluoromethylpyridine 1-oxide (0.64 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
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14.3 g
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reactant
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sodium thiosulfate
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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